N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C17H23ClN2O2 and a molecular weight of 322.8 g/mol. This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl ring, and a cyclohexanecarboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide typically involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
- N-(3-chloro-4-morpholin-4-ylphenyl)propionamide
- N-(3-chloro-4-morpholin-4-ylphenyl)butyramide
Uniqueness
N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide is unique due to its cyclohexanecarboxamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23ClN2O2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-12-14(19-17(21)13-4-2-1-3-5-13)6-7-16(15)20-8-10-22-11-9-20/h6-7,12-13H,1-5,8-11H2,(H,19,21) |
InChI Key |
XKIPMVXDDDLWCQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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